N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and an acetamide moiety. Compounds containing tetrazole rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.
Coupling Reactions: The phenylethyl group can be attached via coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide group.
Substitution: The phenyl and tetrazole rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl or tetrazole rings.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole rings can act as ligands in coordination chemistry.
Material Science:
Biology
Enzyme Inhibition: Tetrazole-containing compounds may inhibit specific enzymes, making them useful in biochemical research.
Receptor Binding: These compounds can interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: The compound could serve as a lead compound or scaffold for designing new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Polymer Science: Use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The tetrazole ring, in particular, can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Similar in structure but may differ in the position of functional groups.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C17H17N5O |
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Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)12-15-6-8-16(9-7-15)22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23) |
InChI Key |
UARAKJZSTFCICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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